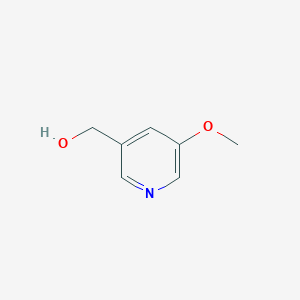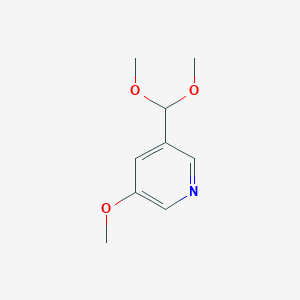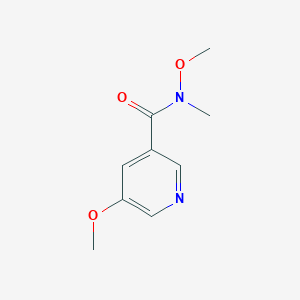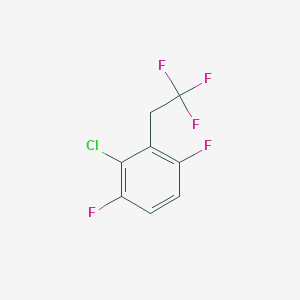
3-Chloro-1,4-difluoro-2-(2,2,2-trifluoroethyl)-benzene
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. The name you provided seems to be the IUPAC name, and the molecular and structural formulas can be derived from it.
Synthesis Analysis
The synthesis of a compound involves the procedures and conditions used to produce it from simpler starting materials. This usually involves various chemical reactions and techniques.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and their bonds. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions it undergoes can tell us a lot about its chemical properties.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and various chemical properties like acidity, basicity, reactivity, etc.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Synthesis and Diels–Alder Cycloaddition Reactions : The synthesis of related fluorinated benzene compounds and their cycloadditions with various reactants under thermal and microwave irradiation conditions have been studied, demonstrating their utility in organic synthesis (Sridhar, Krishna, & Rao, 2000).
- Photophysical Properties : A study focused on the synthesis and characterization of fluorinated benzene compounds, providing insights into their photophysical properties, including emission maxima shifts upon fluorine substitution (Krebs & Spanggaard, 2002).
- Reagent-Modulated Site Selectivities : Chloro(trifluoromethyl)benzenes have been studied for their reactivity in deprotonation reactions, showing potential in regioselective synthesis (Mongin, Desponds, & Schlosser, 1996).
Spectroscopy and Photolysis
- Photolysis Studies : Research on the photolysis of related 3-aryl-3-(trifluoromethyl)diazirines indicates significant insights into their behavior under photoactivation, relevant for the understanding of similar fluorinated benzene compounds (Platz et al., 1991).
- Mass-Analyzed-Threshold-Ionization Spectroscopy : Studies employing this technique on halogenated benzenes provide important data on the ionic properties of these compounds in their electronic ground state, relevant for understanding the behavior of similar fluorinated benzene derivatives (Krüger, Witte, Helfrich, & Grotemeyer, 2015).
Material Science and Polymer Chemistry
- Synthesis of Novel Fluorine-Containing Polyetherimide : Research on the synthesis of compounds like 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, closely related to 3-Chloro-1,4-difluoro-2-(2,2,2-trifluoroethyl)-benzene, shows the potential application in creating novel materials with unique properties (Yu Xin-hai, 2010).
Safety And Hazards
This involves understanding the potential risks associated with handling and using the compound. Material Safety Data Sheets (MSDS) are often a good source of this information.
Orientations Futures
This would involve speculating on potential future uses and studies involving the compound based on its known properties and activities.
Propriétés
IUPAC Name |
2-chloro-1,4-difluoro-3-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5/c9-7-4(3-8(12,13)14)5(10)1-2-6(7)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWWPDJESGYUNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1,4-difluoro-2-(2,2,2-trifluoroethyl)-benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1390933.png)
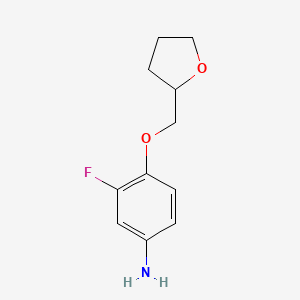
![1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1390935.png)
![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-amine](/img/structure/B1390936.png)
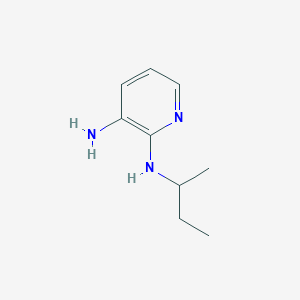
![2-[(1-Methylpiperidin-4-yl)amino]benzoic acid](/img/structure/B1390942.png)
![6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1390944.png)
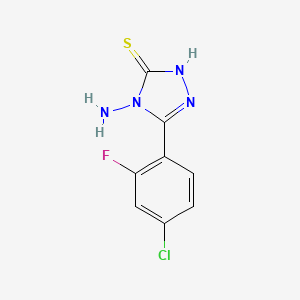
![2-[2-(1-Naphthyloxy)ethyl]piperidine](/img/structure/B1390947.png)
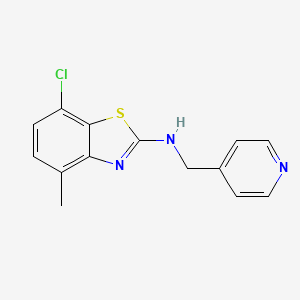
![N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine](/img/structure/B1390951.png)
